![molecular formula C15H14O B12599353 Benzene, [(1S)-1-phenoxy-2-propenyl]- CAS No. 638166-20-8](/img/structure/B12599353.png)
Benzene, [(1S)-1-phenoxy-2-propenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, [(1S)-1-phenoxy-2-propenyl]- is an organic compound characterized by a benzene ring substituted with a phenoxy group and a propenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [(1S)-1-phenoxy-2-propenyl]- typically involves the reaction of benzene with appropriate reagents to introduce the phenoxy and propenyl groups. One common method is the electrophilic aromatic substitution reaction, where benzene reacts with phenol and propenyl halides under acidic conditions to form the desired compound .
Industrial Production Methods
Industrial production of Benzene, [(1S)-1-phenoxy-2-propenyl]- often involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, utilizing catalysts and controlled reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
Benzene, [(1S)-1-phenoxy-2-propenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenolic and carboxylic acid derivatives.
Reduction: Reduction reactions can convert the propenyl group to a propyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring and the propenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (OH⁻, NH₂⁻) are employed under various conditions.
Major Products Formed
Oxidation: Phenolic and carboxylic acid derivatives.
Reduction: Propyl-substituted benzene derivatives.
Substitution: Halogenated and nucleophile-substituted benzene derivatives.
Scientific Research Applications
Benzene, [(1S)-1-phenoxy-2-propenyl]- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Benzene, [(1S)-1-phenoxy-2-propenyl]- involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to various biological effects. The phenoxy and propenyl groups play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Phenol: Benzene with a hydroxyl group.
Styrene: Benzene with a vinyl group.
Anisole: Benzene with a methoxy group
Uniqueness
Benzene, [(1S)-1-phenoxy-2-propenyl]- is unique due to the presence of both phenoxy and propenyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
638166-20-8 |
|---|---|
Molecular Formula |
C15H14O |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
[(1S)-1-phenoxyprop-2-enyl]benzene |
InChI |
InChI=1S/C15H14O/c1-2-15(13-9-5-3-6-10-13)16-14-11-7-4-8-12-14/h2-12,15H,1H2/t15-/m0/s1 |
InChI Key |
MNAOAMBRWJXLQM-HNNXBMFYSA-N |
Isomeric SMILES |
C=C[C@@H](C1=CC=CC=C1)OC2=CC=CC=C2 |
Canonical SMILES |
C=CC(C1=CC=CC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


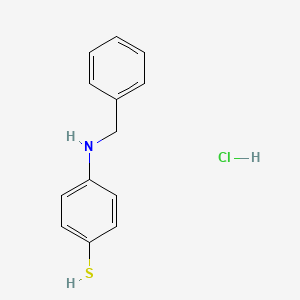
![[1-(2,5-Dichlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl]methanol](/img/structure/B12599277.png)
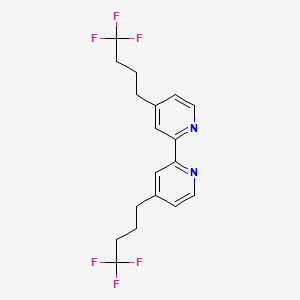
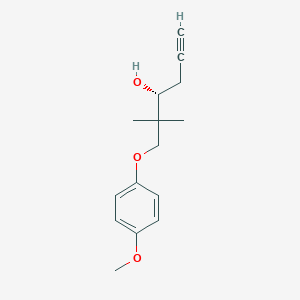
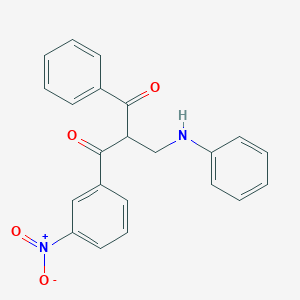
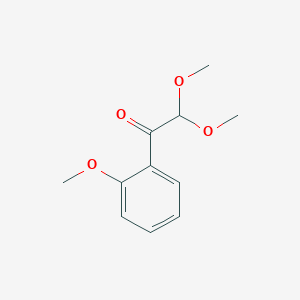
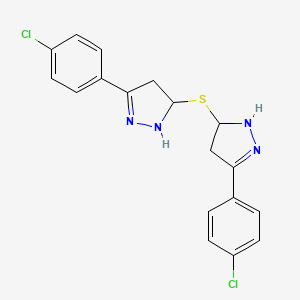
![2,2'-[(Furan-2-yl)methylene]bis(4,6-dimethylphenol)](/img/structure/B12599304.png)
![3-cyano-N-[[4-(1-oxidopyridin-1-ium-2-yl)piperidin-1-yl]methyl]benzamide](/img/structure/B12599318.png)
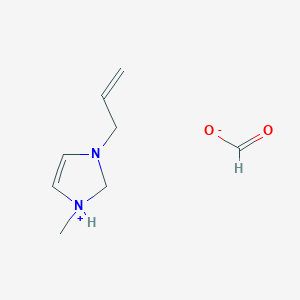
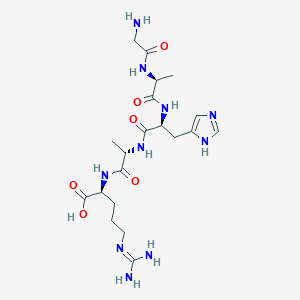
![[(1R)-3-Oxocyclopentyl]acetonitrile](/img/structure/B12599335.png)
![2-[(6-Ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N-isopropylacetamide](/img/structure/B12599340.png)
![5-(2-Fluorophenyl)-7-iodo-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12599346.png)
